2'-C-metilguanosina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2'-C-methylguanosine and related analogs involves several strategies aiming at high yield and selectivity. Li et al. (2009) described two approaches for the synthesis of 2'-C-beta-methyl-2'-deoxyguanosine via 2'-radical deoxygenation, showcasing methods starting from 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose and guanosine, achieving the compound in 11 steps with 9.7% and in 8 steps with 23% overall yields, respectively (Li, Lu, & Piccirilli, 2009). Another notable method by Li and Piccirilli (2006) reported an efficient synthesis strategy for 2'-C-beta-methylguanosine, demonstrating high stereoselectivity and regioselectivity (Li & Piccirilli, 2006).

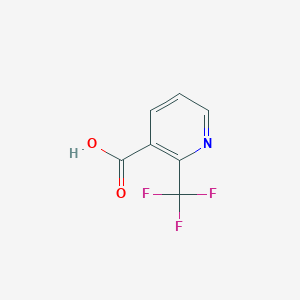

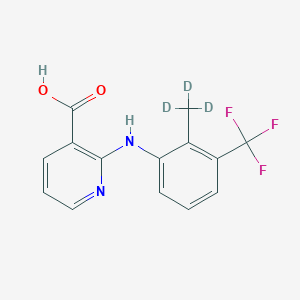

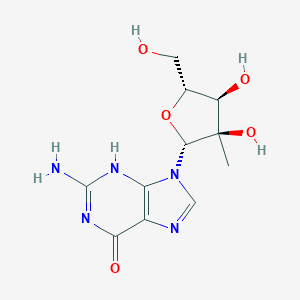

Molecular Structure Analysis

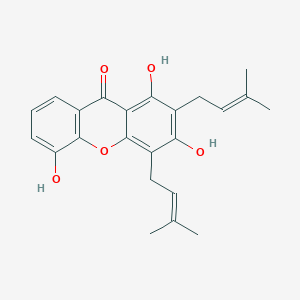

The structural analysis of 2'-C-methylguanosine and its analogs focuses on the modifications introduced into the ribose sugar and how these affect the overall molecular conformation and interactions. The methylation at the 2' carbon is crucial for its biochemical behavior, affecting its hydrolytic stability and potential for incorporation into nucleic acids.

Chemical Reactions and Properties

2'-C-methylguanosine participates in typical nucleoside reactions, with its chemical properties influenced by the methyl group at the 2' position. This modification impacts its base-pairing capabilities and resistance to enzymatic degradation. Studies on analogs, such as the work by Golankiewicz et al. (1990), who synthesized 3-methyl-2'-deoxyguanosine, demonstrate the impact of modifications on glycosidic bond stability and potential for spontaneous hydrolysis (Golankiewicz, Ostrowski, & Folkman, 1990).

Aplicaciones Científicas De Investigación

Investigación Antiviral

2'-C-metilguanosina: se ha identificado como un inhibidor potente y específico de la ARN polimerasa dependiente de ARN NS5B del virus de la hepatitis C (VHC) . Este compuesto, también conocido como BMS-986094, se utiliza en el tratamiento de la infección crónica por el virus de la hepatitis C. Su mecanismo de acción implica la inhibición de la replicación viral, lo que lo convierte en una herramienta valiosa en la investigación antiviral y el desarrollo terapéutico.

Ensayos Bioquímicos

En los ensayos bioquímicos, This compound sirve como un inhibidor de referencia para estudiar la citotoxicidad . Se utiliza para evaluar los efectos inhibitorios sobre las enzimas celulares y virales, proporcionando información sobre las vías bioquímicas afectadas por este compuesto.

Farmacocinética

La farmacocinética del compuesto se ha estudiado utilizando cuantificación LC-MS/MS en tejido hepático de ratón . Esta investigación es crucial para comprender la absorción, distribución, metabolismo y excreción (ADME) de This compound, lo que es esencial para su aplicación en el desarrollo de fármacos.

Análisis de Nucleótidos de Tejidos

This compound: se cuantifica en nucleótidos de tejidos para comprender su concentración y estabilidad en muestras biológicas. Se emplean técnicas como la homogeneización con ácido tricloroacético (TCA) y la cromatografía de intercambio iónico para superar los desafíos de inestabilidad en el análisis de nucleótidos de tejido hepático .

Estudios de Tratamiento de la Hepatitis C

Este compuesto es integral para el estudio de nuevos tratamientos para la hepatitis C. Se utiliza en ensayos preclínicos para evaluar la eficacia de los inhibidores de profármacos nucleótidos de la polimerasa viral, que son candidatos prometedores para el tratamiento del VHC .

Mecanismo De Acción

Target of Action

The primary target of 2’-C-Methylguanosine is the NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV) and the Infectious Pancreatic Necrosis Virus (IPNV) .

Mode of Action

2’-C-Methylguanosine acts as a non-nucleoside inhibitor of the NS5B polymerase . It binds to the replicon, blocking the action of the polymerase and thereby inhibiting viral RNA replication . This results in a reduction of viral load and a decrease in infection rates .

Biochemical Pathways

The compound affects the RNA metabolism pathway . By inhibiting the NS5B polymerase, it disrupts the replication of viral RNA, which is a critical step in the life cycle of viruses like HCV and IPNV . This disruption can lead to a decrease in viral load and potentially the eradication of the virus from the host organism .

Pharmacokinetics

The pharmacokinetic properties of 2’-C-Methylguanosine are stereoselective, which means that it can be administered orally or intravenously without any significant difference in efficacy . .

Result of Action

The primary result of the action of 2’-C-Methylguanosine is the inhibition of viral RNA replication . This leads to a decrease in viral load, which can reduce the severity of the infection and potentially lead to the eradication of the virus from the host organism .

Safety and Hazards

Direcciones Futuras

There is growing evidence that m7G modifications are crucial in the emergence of cancer . Connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment have been summarized . Future research directions and trends include ongoing investigation into the role of m7G modification in tumors and drug resistance to m7G-related therapies .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAMPJSWMHVDK-GITKWUPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333335 | |

| Record name | 2'-C-methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374750-30-8 | |

| Record name | 2′-C-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-C-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-C-methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine, 2'-C-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)